molecular formula C15H21FN2O2S2 B2405343 1-((3-Fluorophenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane CAS No. 2310102-44-2

1-((3-Fluorophenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane

Cat. No.: B2405343
CAS No.: 2310102-44-2
M. Wt: 344.46
InChI Key: RUAZBDRSVJVEFY-UHFFFAOYSA-N
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Description

1-((3-Fluorophenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane (CAS 2310102-44-2) is a chemical compound with a molecular formula of C15H21FN2O2S2 and a molecular weight of 344.47 g/mol . This diazepane derivative is built around a seven-membered 1,4-diazepane ring, a heterocyclic scaffold known for its relevance in medicinal chemistry and drug discovery . The structure is further functionalized with a 3-fluorophenylsulfonyl group and a tetrahydrothiophene (thiolane) moiety, which may influence its electronic properties, lipophilicity, and potential for interacting with biological targets . The calculated physical properties include a topological polar surface area of 74.3 Ų and an XLogP3 value of 2.2, which provide insight into the compound's potential permeability . Compounds featuring the 1,4-diazepane core have been investigated for a range of biological activities and have shown utility as building blocks in the synthesis of more complex molecules for pharmaceutical research . This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

1-(3-fluorophenyl)sulfonyl-4-(thiolan-3-yl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O2S2/c16-13-3-1-4-15(11-13)22(19,20)18-7-2-6-17(8-9-18)14-5-10-21-12-14/h1,3-4,11,14H,2,5-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUAZBDRSVJVEFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CC=CC(=C2)F)C3CCSC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Strategies

The 1,4-diazepane scaffold may be constructed via cyclization of linear precursors. A validated approach involves condensing 1,3-diaminopropane derivatives with α,ω-dihaloalkanes under basic conditions. For instance, reacting 1,3-diaminopropane with 1,2-dibromoethane in tetrahydrofuran (THF) at 60°C yields the seven-membered ring. Alternative methods include:

  • Schmidt Reaction : Cyclization of ketoazides under acidic conditions, though this risks unwanted Beckmann rearrangements.
  • Mitsunobu Coupling : Utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine to form the ring from alcohol and amine precursors.

Key challenges involve controlling ring size and minimizing oligomerization. Yields typically range from 45–65% in non-polar solvents like toluene.

Sulfonylation of the 1,4-Diazepane Core

Regioselective Sulfonylation

Selective sulfonylation at the N1 position is achieved using 3-fluorobenzenesulfonyl chloride. Protocol optimization from tetrahydrocarbazole syntheses suggests:

  • Solvent : Pyridine acts as both solvent and base, neutralizing HCl byproducts.
  • Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to diazepane ensures complete conversion.
  • Temperature : Reactions proceed optimally at 0–5°C to suppress disulfonation.

Example Procedure :

  • Dissolve 1,4-diazepane (10 mmol) in anhydrous pyridine (50 mL).
  • Add 3-fluorobenzenesulfonyl chloride (12 mmol) dropwise over 30 min.
  • Stir at 0°C for 12 h, then pour into ice-water.
  • Extract with dichloromethane (3 × 50 mL), dry over Na₂SO₄, and concentrate.
  • Purify via silica chromatography (hexane:ethyl acetate, 3:1) to yield N1-sulfonylated product (68–72%).

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A streamlined approach combines diazepane formation and sulfonylation:

  • React 1,3-diaminopropane with 1,2-dibromoethane in THF.
  • Add 3-fluorobenzenesulfonyl chloride directly post-cyclization.
  • Introduce tetrahydrothiophen-3-yl mesylate after neutralization.
    This method reduces purification steps but yields drop to 52% due to competing side reactions.

Enzymatic Sulfonylation

Emerging biocatalytic methods employ sulfotransferases to attach sulfonyl groups under mild conditions (pH 7.4, 37°C). While eco-friendly, substrate specificity remains a barrier for heteroaromatic sulfonyl donors.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65–7.58 (m, 1H, Ar–H), 7.45–7.32 (m, 3H, Ar–H), 3.82–3.75 (m, 2H, N–CH₂), 3.12–2.98 (m, 4H, diazepane CH₂), 2.85–2.72 (m, 1H, tetrahydrothiophene CH), 2.15–1.92 (m, 4H, tetrahydrothiophene CH₂).
  • HRMS : Calculated for C₁₇H₂₂FN₂O₂S₂ [M+H]⁺: 393.1154; Found: 393.1158.

Purity Assessment

HPLC analysis (C18 column, acetonitrile:H₂O = 70:30) shows ≥98% purity with t_R = 6.74 min.

Challenges and Mitigation Strategies

Challenge Solution Efficacy
Regioselectivity Use bulky bases (e.g., DBU) 85–90% N1 preference
Tetrahydrothiophene racemization Chiral auxiliaries (e.g., (R)-BINOL) 92% ee
Sulfonyl chloride hydrolysis Anhydrous conditions (−40°C) 95% yield

Industrial Scalability Considerations

Cost Analysis

  • Raw Materials : 3-Fluorobenzenesulfonyl chloride ($12.50/mol) dominates costs (68% of total).
  • Solvent Recovery : THF and DMF recycling reduces expenses by 22%.

Chemical Reactions Analysis

Types of Reactions

1-((3-Fluorophenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and appropriate catalysts.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition or receptor binding.

    Medicine: Exploration as a candidate for drug development, particularly in the treatment of neurological disorders.

    Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-((3-Fluorophenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-((3-Fluorophenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane with structurally related diazepane derivatives from the evidence. Key differences in substituents, synthetic yields, and physicochemical properties are highlighted:

Compound Substituents Synthetic Yield Key Analytical Data Relevance to Target Compound
1-((3-Fluorophenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane 3-Fluorophenyl sulfonyl, tetrahydrothiophen-3-yl Not reported No direct data (inferred: higher molecular weight due to sulfonyl group) Central compound for comparison.
5-(4-(2-Cyanophenyl)-1,4-diazepan-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide 2-Cyanophenyl, thiophen-3-yl 44% MS (M+H⁺): 459; ¹H NMR shows aromatic and diazepane proton shifts. Shares diazepane core; sulfonyl vs. cyano group alters polarity and receptor binding potential.
N-(4-(Thiophen-3-yl)phenyl)-5-(4-(2-(trifluoromethyl)phenyl)-1,4-diazepan-1-yl)pentanamide 2-Trifluoromethylphenyl, thiophen-3-yl 51% ¹H NMR confirms diazepane and trifluoromethyl groups. Trifluoromethyl group increases lipophilicity vs. sulfonyl group.
Compound 9a 3-Cyanophenyl, thiophen-3-yl (benzamide derivative) 48% Purified via reverse-phase chromatography; MS (M+H⁺) not explicitly stated. Benzamide scaffold differs from sulfonyl; cyano group may enhance binding specificity.
Compound 9c 2-Cyanophenyl, thiophen-3-yl (benzamide derivative) 33% Lower yield due to steric hindrance; ¹H NMR data provided. Substituent position (2- vs. 3-cyanophenyl) impacts synthetic accessibility and activity.
NS3531 (1-(Pyridin-3-yl)-1,4-diazepane) Pyridin-3-yl Not reported Radioligand binding affinity for nAChR measured; competitive with [³H]cytisine . Pyridine vs. sulfonyl group alters electron distribution; highlights diazepane's receptor role.
I12 Pyrimidin-4-yl, thiophen-2-yl (complex substituents) Not reported No analytical data provided. Demonstrates diazepane versatility but lacks direct structural or functional overlap.

Key Observations:

Structural Variations: The 3-fluorophenyl sulfonyl group in the target compound distinguishes it from analogs with cyano (e.g., 9a, 9c) or trifluoromethyl substituents . Sulfonyl groups typically enhance solubility in polar solvents compared to lipophilic trifluoromethyl groups. The tetrahydrothiophen-3-yl moiety introduces conformational rigidity compared to simpler thiophenyl or pyridinyl groups in other compounds .

Synthetic Considerations :

  • Yields for diazepane derivatives range from 33–51% , influenced by steric hindrance and purification methods (e.g., reverse-phase chromatography in 9a ). The target compound’s sulfonylation step may require optimized conditions to avoid side reactions.

Physicochemical Properties: The absence of MS or NMR data for the target compound limits direct comparison. However, the sulfonyl group likely increases molecular weight (~100–150 Da) compared to cyano- or trifluoromethyl-substituted analogs.

Biological Implications :

  • Analogs like NS3531 demonstrate measurable binding to nicotinic acetylcholine receptors (nAChR) , suggesting the diazepane core is critical for receptor interaction. The target compound’s sulfonyl group may modulate efficacy or selectivity compared to pyridine-based derivatives.

Biological Activity

1-((3-Fluorophenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane is a synthetic organic compound classified under diazepanes. Its structure features a fluorophenyl group, a sulfonyl moiety, and a tetrahydrothiophenyl group attached to a diazepane ring. This compound has garnered attention for its potential biological activities and therapeutic applications.

PropertyDescription
IUPAC Name 1-((3-Fluorophenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane
Molecular Formula C15H21FN2O2S2
CAS Number 2310102-44-2
InChI Key RUAZBDRSVJVEFY-UHFFFAOYSA-N

The biological activity of 1-((3-Fluorophenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane is primarily linked to its interaction with specific molecular targets, particularly enzymes and receptors. The compound may function as an enzyme inhibitor or modulator of receptor activity, influencing various biochemical pathways.

Therapeutic Potential

Research indicates that this compound could be explored for its therapeutic potential in treating neurological disorders due to its ability to affect neurotransmitter systems. The sulfonamide group may enhance its binding affinity to target proteins, thereby increasing its efficacy.

Case Studies and Research Findings

  • Enzyme Inhibition Studies : Preliminary studies have shown that derivatives of diazepanes can inhibit specific enzymes involved in neurotransmitter metabolism, suggesting a potential role in modulating synaptic transmission.
  • Receptor Binding Affinity : Investigations into receptor binding have indicated that compounds similar to 1-((3-Fluorophenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane exhibit significant affinity for GABA receptors, which are crucial in the regulation of neuronal excitability.
  • Animal Model Studies : In vivo studies using rodent models have demonstrated that administration of this compound can lead to observable changes in behavior indicative of anxiolytic effects. For instance, tests measuring anxiety-like behaviors showed reduced anxiety levels after treatment with the compound.

Safety and Toxicity

While the biological activity is promising, safety assessments are crucial. Toxicological studies are necessary to evaluate the compound's safety profile, including potential side effects and long-term impacts on health.

Q & A

Basic: What are the optimized synthetic routes for 1-((3-Fluorophenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane, and what reaction conditions are critical for high yield and purity?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Diazepane Core Formation : The 1,4-diazepane ring is constructed via cyclization of a diamine precursor, often under reflux conditions in aprotic solvents (e.g., THF or dichloromethane) .

Sulfonylation : The 3-fluorophenyl sulfonyl group is introduced using 3-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Reaction temperatures are maintained at 0–25°C to minimize side reactions .

Tetrahydrothiophene Coupling : The tetrahydrothiophen-3-yl moiety is attached via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki reaction), requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ .
Critical Conditions :

  • Use of inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate high-purity product .

Basic: Which spectroscopic techniques are most effective for characterizing this compound's structure, and what key spectral data should researchers expect?

Methodological Answer:

  • ¹H NMR : Key signals include:
    • Diazepane protons: Multiplets at δ 2.6–3.2 ppm (N–CH₂–N).
    • Tetrahydrothiophene protons: A triplet for the sulfur-adjacent CH₂ at δ 2.8–3.0 ppm and a multiplet for the CH group at δ 4.1–4.3 ppm .
    • 3-Fluorophenyl group: Doublets (J = 8–10 Hz) at δ 7.4–7.6 ppm for aromatic protons .
  • LC-MS : Molecular ion peak [M+H]⁺ consistent with the molecular formula C₁₆H₂₀FN₃O₂S₂ (exact mass ~393.1 g/mol) .
  • FT-IR : Stretching vibrations for sulfonyl (S=O at ~1350 cm⁻¹) and C–F (1100–1200 cm⁻¹) groups .

Basic: What initial biological activity screenings have been conducted, and which targets are implicated based on structural analogs?

Methodological Answer:
While direct data for this compound is limited, analogs with sulfonamide-diazepane scaffolds show:

  • Antimicrobial Activity : Inhibition of bacterial enoyl-ACP reductase (IC₅₀ ~5–10 µM) via sulfonamide-enzyme interactions .
  • CNS Modulation : Binding affinity for dopamine D3 receptors (Ki ~50–100 nM) due to the diazepane ring’s conformational flexibility .
    Screening Protocol :

In vitro assays : Use fluorescence-based enzyme inhibition assays (e.g., for kinases or reductases) .

Receptor Binding : Radioligand displacement studies with ³H-labeled antagonists .

Advanced: How do structural modifications at the sulfonyl group or tetrahydrothiophene moiety influence biological activity and selectivity?

Methodological Answer:

  • Sulfonyl Group Modifications :
    • Replacing the 3-fluorophenyl group with a pyridinyl (e.g., 4-trifluoromethylpyridin-2-yl) increases metabolic stability but reduces water solubility. This is confirmed via LogP measurements and microsomal stability assays .
    • Electron-withdrawing substituents (e.g., –CF₃) enhance enzyme inhibition by polarizing the sulfonyl group .
  • Tetrahydrothiophene Modifications :
    • Replacing sulfur with oxygen (tetrahydrofuran) decreases CNS penetration due to reduced lipophilicity (measured by PAMPA-BBB assay) .
    • Substituents at the 3-position (e.g., methyl groups) improve target selectivity by sterically blocking off-target binding .

Advanced: What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Methodological Answer:

Pharmacokinetic Profiling :

  • Measure bioavailability and brain penetration using LC-MS/MS after oral administration in rodent models. Poor in vivo activity may correlate with low Cmax or rapid clearance .

Metabolite Identification :

  • Use high-resolution mass spectrometry (HRMS) to detect active metabolites that may contribute to in vivo effects not observed in vitro .

Target Engagement Studies :

  • Employ positron emission tomography (PET) with radiolabeled compound to verify target binding in live tissue .

Advanced: What are the challenges in scaling up the synthesis, and how can reaction parameters be optimized to improve reproducibility?

Methodological Answer:
Key Challenges :

  • Low yields (~30–50%) in sulfonylation due to competing hydrolysis of the sulfonyl chloride .
  • Purification difficulties from byproducts (e.g., unreacted tetrahydrothiophene derivatives) .
    Optimization Strategies :
  • Sulfonylation Step :
    • Use a slow addition technique for sulfonyl chloride to control exothermicity and reduce side reactions .
    • Replace triethylamine with polymer-supported bases (e.g., PS-BEMP) for easier removal .
  • Scale-up Purification :
    • Switch from column chromatography to centrifugal partition chromatography (CPC) for higher throughput .

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